molecular formula C8H13NO6 B599169 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate CAS No. 14891-13-5

1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate

Cat. No.: B599169
CAS No.: 14891-13-5
M. Wt: 219.193
InChI Key: KPXNMTKFLFBCFW-UHFFFAOYSA-N
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Description

1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate is a chemical compound with the molecular formula C8H13NO6 and a molecular weight of 219.1938 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate typically involves the reaction of 1,4-Dioxa-7-aza-spiro[4.4]nonane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves:

  • Dissolving 1,4-Dioxa-7-aza-spiro[4.4]nonane in a suitable solvent.
  • Adding oxalic acid to the solution.
  • Stirring the mixture at a specific temperature until the reaction is complete.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using industrial-grade solvents and reagents.
  • Employing large-scale reactors for the reaction.
  • Implementing purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield oxalate derivatives with higher oxidation states.
  • Reduction may produce simpler amine or alcohol derivatives.
  • Substitution reactions can result in a wide range of substituted spiro compounds.

Scientific Research Applications

1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate involves its interaction with specific molecular targets and pathways. The compound can:

  • Bind to enzymes or receptors, modulating their activity.
  • Participate in chemical reactions within biological systems, affecting cellular processes.
  • Influence the structure and function of biomolecules through its unique spiro structure.

Comparison with Similar Compounds

1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate can be compared with other similar spiro compounds, such as:

    1,4-Dioxa-7-azaspiro[4.4]nonane: A related compound without the oxalate group.

    1,4-Dioxaspiro[4.4]nonane-6-carbonitrile: A spiro compound with a nitrile group.

    2,6-Dioxaspiro[3.3]heptane: A smaller spiro compound with a different ring structure.

    3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A larger spiro compound with multiple oxygen atoms.

Properties

IUPAC Name

1,4-dioxa-7-azaspiro[4.4]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2H2O4/c1-2-7-5-6(1)8-3-4-9-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXNMTKFLFBCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12OCCO2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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